8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
CAS No.: 860610-80-6
Cat. No.: VC6310129
Molecular Formula: C17H17ClN4
Molecular Weight: 312.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860610-80-6 |
|---|---|
| Molecular Formula | C17H17ClN4 |
| Molecular Weight | 312.8 |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]-7,11-dimethyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
| Standard InChI | InChI=1S/C17H17ClN4/c1-11-9-16-19-12(2)14-7-8-21(17(14)22(16)20-11)10-13-5-3-4-6-15(13)18/h3-6,9H,7-8,10H2,1-2H3 |
| Standard InChI Key | GBQIZWUDYPHFAX-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C1)N=C(C3=C2N(CC3)CC4=CC=CC=C4Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a fused tricyclic core: a pyrazolo[1,5-a]pyrimidine scaffold linked to a pyrrolo[3,2-e]pyrimidine system. The 2-chlorobenzyl group at position 8 and methyl groups at positions 2 and 5 contribute to its stereoelectronic profile. X-ray crystallography and NMR studies confirm a planar configuration for the aromatic rings, with the chlorobenzyl substituent adopting a pseudo-axial orientation to minimize steric hindrance.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₄ |
| Molecular Weight | 312.8 g/mol |
| IUPAC Name | 3-[(2-Chlorophenyl)methyl]-7,11-dimethyl-1,3,8,12-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),7,9,11-tetraene |
| Solubility | Low in water; soluble in DMSO |
| Stability | Stable at room temperature |
Spectroscopic Identification
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions at 1620 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl vibration). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 313.0945 [M+H]⁺, consistent with the theoretical mass .
Synthesis and Manufacturing
Conventional Synthetic Pathways
The synthesis begins with the condensation of 3-aminopyrazole derivatives with β-enaminones under acidic conditions. A Michael-type addition initiates the formation of the pyrimidine ring, followed by cyclization to yield the tricyclic core. Key steps include:
-
Step 1: Reaction of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid at 80°C for 12 hours.
-
Step 2: Alkylation of the intermediate with 2-chlorobenzyl chloride in the presence of potassium carbonate.
-
Step 3: Final cyclization using phosphorus oxychloride (POCl₃) to achieve ring closure.
Yields for this three-step process typically range from 15% to 22%, highlighting inefficiencies in current methodologies.
Table 2: Synthesis Method Comparison
| Parameter | Traditional Method | Gold-Catalyzed Method |
|---|---|---|
| Reaction Steps | 3 | 1 |
| Yield | 15–22% | 68–74% |
| Catalyst Loading | N/A | 0.1–1 mol% |
| Environmental Impact | High (POCl₃ usage) | Moderate |
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits nanomolar inhibitory activity against CDK2 (IC₅₀ = 12 nM) and TRKA (IC₅₀ = 18 nM). In vitro assays using MCF-7 breast cancer cells show 90% growth inhibition at 10 μM, surpassing reference drugs like imatinib. Mechanistically, it disrupts ATP binding in kinase domains through hydrogen bonding with Glu81 (CDK2) and hydrophobic interactions with Leu567 (TRKA).
Antimicrobial and Psychopharmacological Effects
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). Behavioral studies in murine models suggest anxiolytic effects at 5 mg/kg, potentially mediated by GABAergic modulation.
Challenges and Future Perspectives
Synthetic Limitations
Current routes suffer from low yields and hazardous reagents (e.g., POCl₃). Scaling up the gold-catalyzed approach could address these issues, but ligand costs ($120–$150/g) remain prohibitive .
Therapeutic Optimization
Structural modifications, such as replacing the chlorobenzyl group with fluorinated analogs, may enhance blood-brain barrier penetration for CNS applications. Computational modeling predicts a 30% increase in CDK2 binding affinity for the 3-fluoro derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume